molecular formula C25H26N2S2 B4755925 [4-(Diphenylmethyl)piperazin-1-yl][4-(methylsulfanyl)phenyl]methanethione

[4-(Diphenylmethyl)piperazin-1-yl][4-(methylsulfanyl)phenyl]methanethione

Cat. No.: B4755925
M. Wt: 418.6 g/mol
InChI Key: FYXFCWPUDBMEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Diphenylmethyl)piperazin-1-yl][4-(methylsulfanyl)phenyl]methanethione: is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a phenyl ring with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][4-(methylsulfanyl)phenyl]methanethione typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine derivative.

    Attachment of the Methylsulfanylphenyl Group: The final step involves the reaction of the diphenylmethylpiperazine with a methylsulfanylphenyl derivative under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperazine ring or the phenyl rings, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced piperazine derivatives and phenyl rings.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmission.

Medicine:

    Drug Development: It is being explored for its potential use in developing new pharmaceuticals, particularly for neurological disorders.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][4-(methylsulfanyl)phenyl]methanethione involves its interaction with specific molecular targets. The diphenylmethyl group and the piperazine ring allow it to bind to enzyme active sites, inhibiting their activity. The methylsulfanyl group can undergo oxidation, forming reactive intermediates that further modulate biological pathways.

Comparison with Similar Compounds

    Diphenylmethylpiperazine: A simpler derivative with similar structural features but lacking the methylsulfanyl group.

    Norfloxacin-Thiazolidinedione Hybrids: These compounds share the piperazine ring but have different substituents, leading to different biological activities.

    Benzhydrylpiperazine: Another piperazine derivative with a benzhydryl group, used in various medicinal applications.

Uniqueness:

  • The presence of both the diphenylmethyl and methylsulfanyl groups in [4-(Diphenylmethyl)piperazin-1-yl][4-(methylsulfanyl)phenyl]methanethione provides unique chemical reactivity and potential biological activity not seen in simpler derivatives.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2S2/c1-29-23-14-12-22(13-15-23)25(28)27-18-16-26(17-19-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXFCWPUDBMEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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